N-cycloheptyl-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide is a complex organic compound notable for its diverse biological activities, primarily attributed to its unique structural features that include an indole moiety, a piperazine ring, and a cycloheptyl group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and neurology. The compound is classified under the category of indole derivatives, which are widely recognized for their pharmacological properties.
The synthesis of N-cycloheptyl-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide typically involves several key steps:
These synthetic routes highlight the complexity of constructing this compound and underscore the importance of careful reaction conditions to ensure high yields and purity.
The molecular formula of N-cycloheptyl-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide is with a molecular weight of 396.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.5 g/mol |
| IUPAC Name | N-cycloheptyl-2-[4-(1H-indol-2-carbonyl)piperazin-1-yl]-2-oxoacetamide |
| InChI | InChI=1S/C22H28N4O3/c27... |
| InChI Key | QSSCCXDIWWNEBB-UHFFFAOYSA-N |
| Canonical SMILES | C1CCCC(CC1)NC(=O)C(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
The structure reveals a complex arrangement that facilitates interactions with biological targets, contributing to its pharmacological effects.
N-cycloheptyl-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide can participate in various chemical reactions typical for amides and indole derivatives, including:
These reactions are essential for exploring modifications that could improve efficacy or selectivity in therapeutic applications.
The mechanism of action for N-cycloheptyl-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide involves its interaction with specific molecular targets within biological systems:
Understanding these mechanisms is crucial for developing targeted therapies that leverage this compound's unique properties.
While specific physical properties such as density or boiling point are not readily available, some general characteristics can be noted:
| Property | Value |
|---|---|
| Molecular Weight | 396.5 g/mol |
| Melting Point | Not Available |
| Density | Not Available |
| Flash Point | Not Available |
These properties are significant for evaluating the compound's stability, solubility, and potential reactivity under various conditions.
N-cycloheptyl-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide has several potential applications across different fields:
The ongoing research into this compound highlights its versatility and potential impact on various scientific fields.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1